2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl-2-oxoethyl intermediate through a Friedel-Crafts acylation reaction.
Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Dihydropyrimidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-5-3-2-4-6-15)11-22-20(24)28-12-17(25)13-7-9-14(21)10-8-13/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAXJLVANYEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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